1-Pyrrolidinamine, 2-(methoxymethyl)-N-(1-methylethylidene)-, (S)-
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Overview
Description
1-Pyrrolidinamine, 2-(methoxymethyl)-N-(1-methylethylidene)-, (S)- is a chiral amine compound. Chiral amines are important in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with biological systems in a stereospecific manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chiral amines like 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(1-methylethylidene)-, (S)- typically involves asymmetric synthesis or chiral resolution techniques. Common methods include:
Asymmetric Hydrogenation: Using chiral catalysts to hydrogenate imines or enamines.
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds.
Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing for yield, cost, and environmental impact. Catalysts and reaction conditions are fine-tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Chiral amines can undergo oxidation to form imines or oximes.
Reduction: Reduction of imines or nitriles to form chiral amines.
Substitution: Nucleophilic substitution reactions where the amine group can be replaced or modified.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenated compounds or sulfonates as leaving groups.
Major Products
The major products depend on the specific reactions but can include various substituted amines, imines, or oximes.
Scientific Research Applications
Chiral amines are widely used in:
Chemistry: As building blocks for complex organic synthesis.
Biology: In the study of enzyme-substrate interactions.
Medicine: As intermediates in the synthesis of pharmaceuticals.
Industry: In the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action for chiral amines involves their interaction with biological molecules in a stereospecific manner. This can affect enzyme activity, receptor binding, and overall biological activity. The specific pathways and molecular targets would depend on the exact structure and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-Pyrrolidinamine, 2-(hydroxymethyl)-N-(1-methylethylidene)-, (S)-
- 1-Pyrrolidinamine, 2-(ethoxymethyl)-N-(1-methylethylidene)-, (S)-
Uniqueness
1-Pyrrolidinamine, 2-(methoxymethyl)-N-(1-methylethylidene)-, (S)- may have unique properties due to the presence of the methoxymethyl group, which can influence its reactivity and interaction with biological systems compared to its analogs.
Properties
CAS No. |
65651-52-7 |
---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-2-imine |
InChI |
InChI=1S/C9H18N2O/c1-8(2)10-11-6-4-5-9(11)7-12-3/h9H,4-7H2,1-3H3/t9-/m0/s1 |
InChI Key |
DOBANWVYOLZQFU-VIFPVBQESA-N |
Isomeric SMILES |
CC(=NN1CCC[C@H]1COC)C |
Canonical SMILES |
CC(=NN1CCCC1COC)C |
Origin of Product |
United States |
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